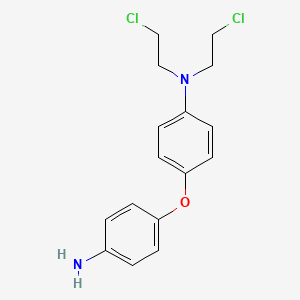
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenoxy group and bis(2-chloroethyl)aniline moiety. Its chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenol with 2-chloroethylamine under controlled conditions to form the intermediate this compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs. The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups, depending on the reagents and conditions used .
Applications De Recherche Scientifique
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can trigger various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-aminophenol
- 2-chloroethylamine
- N,N-bis(2-chloroethyl)aniline
Uniqueness
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain reactions and processes .
Propriétés
Numéro CAS |
92961-98-3 |
|---|---|
Formule moléculaire |
C16H18Cl2N2O |
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
4-[4-[bis(2-chloroethyl)amino]phenoxy]aniline |
InChI |
InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)14-3-7-16(8-4-14)21-15-5-1-13(19)2-6-15/h1-8H,9-12,19H2 |
Clé InChI |
OQGBHXDFUZBWSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
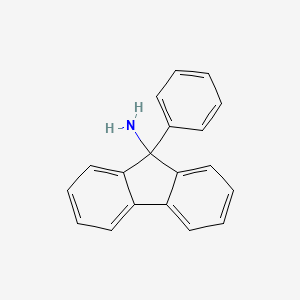

![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
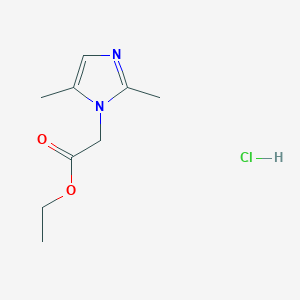

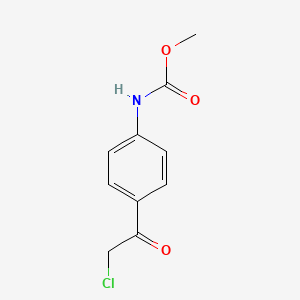
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
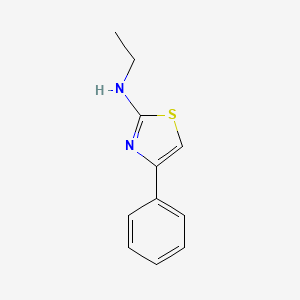
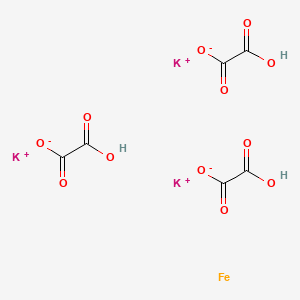
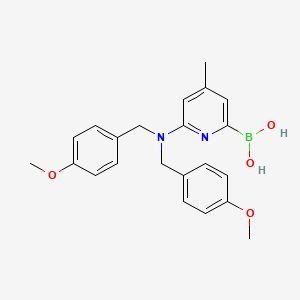
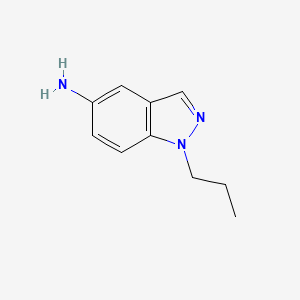
![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)
